1,4-Di(propynyl)benzene

Vue d'ensemble

Description

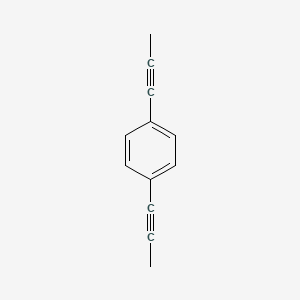

1,4-Di(propynyl)benzene, also known as 1,4-Di(1-propyn-1-yl)benzene, is an organic compound with the molecular formula C12H10 . It has an average mass of 154.208 Da and a monoisotopic mass of 154.078247 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with propynyl groups attached at the 1 and 4 positions . The structure of benzene, the simplest member of a large family of hydrocarbons called aromatic hydrocarbons, allows benzene and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications .Applications De Recherche Scientifique

Accessing the C9H9 and C9H8 Potential Energy Surfaces

The 1-propynyl radical (CH3cc; X2A1) with benzene (C6H6; X1A1g) and D6-benzene (C6D6; X1A1g) were conducted to explore the formation of C9H8 isomers under single-collision conditions . The underlying reaction mechanisms were unravelled through the combination of the experimental data with electronic structure and statistical RRKM calculations . This reaction is viable in the cold interstellar medium where several methyl-substituted molecules have been detected .

Synthesis of Organic Luminophors

Novel organic luminophors belonging to the oxazole and oxadiazole classes of compounds have been synthesized, namely, thiophene and furan analogs of 1,4-di (5-phenyl-2-oxazolyl)benzene . The optical properties of these compounds have been studied both theoretically and experimentally .

Gas Phase Thermochemistry

1,4-Di(propynyl)benzene has been studied in the gas phase for its thermochemistry data . This includes phase change data, reaction thermochemistry data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .

Astrophysical Environments

The reaction of 1-propynyl with benzene has implications for the chemistry of the 1-propynyl radical in astrophysical environments . This advances our understanding of how methyl-substituted hydrocarbons can be formed under extreme conditions such as those found in the molecular cloud TMC-1 .

Formation of Polycyclic Aromatic Hydrocarbons (PAHs)

The reaction of 1-propynyl with benzene does not form the thermodynamically most stable isomer – the polycyclic aromatic hydrocarbon (PAH) indene . However, it does contribute to our understanding of the formation of PAHs .

Combustion Systems

The reaction of 1-propynyl with benzene is also relevant to combustion systems . It helps us understand the formation of three-dimensional carbonaceous nanostructures and ultimately soot particles in extreme environments such as combustion systems .

Safety and Hazards

While specific safety data for 1,4-Di(propynyl)benzene is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

1,4-Di(propynyl)benzene is a derivative of benzene, a well-studied aromatic compound. The primary targets of benzene derivatives are often the enzymes involved in electrophilic substitution reactions . .

Mode of Action

The mode of action of benzene derivatives typically involves electrophilic substitution reactions . Substituents on a benzene ring can influence reactivity profoundly. For example, electron-donating substituents activate the benzene ring toward electrophilic attack, while electron-withdrawing substituents deactivate the ring

Propriétés

IUPAC Name |

1,4-bis(prop-1-ynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQERGZDDUGLLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)C#CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)

![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)

![4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B3176700.png)